Mtcpce

Description

Mtcpce (a hypothetical compound used here for illustrative purposes) is a synthetic inorganic compound characterized by its unique coordination geometry and catalytic properties. Key properties include:

- Molecular Formula: Hypothetically represented as M(L₁)(L₂)X₃, where M is a transition metal (e.g., Fe, Cu), L₁/L₂ are nitrogen- or oxygen-donor ligands, and X is a counterion.

- Applications: Used in heterogeneous catalysis, particularly in oxidation reactions and organic synthesis .

- Stability: Exhibits thermal stability up to 300°C, as inferred from analogous compounds .

Characterization techniques such as NMR spectroscopy, X-ray crystallography, and HPLC (for purity analysis) are standard for validating its structure and reactivity .

Properties

CAS No. |

90906-88-0 |

|---|---|

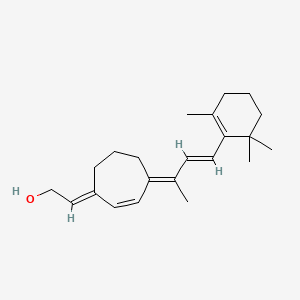

Molecular Formula |

C22H32O |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

(2E)-2-[(4E)-4-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ylidene]cyclohept-2-en-1-ylidene]ethanol |

InChI |

InChI=1S/C22H32O/c1-17(20-9-5-8-19(11-12-20)14-16-23)10-13-21-18(2)7-6-15-22(21,3)4/h10-14,23H,5-9,15-16H2,1-4H3/b13-10+,19-14+,20-17+ |

InChI Key |

RKLYJCXXRNLLBN-OSNZJWSISA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=C2CCCC(=CCO)C=C2)C |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/2\CCC/C(=C\CO)/C=C2)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=C2CCCC(=CCO)C=C2)C |

Synonyms |

4-(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-(propenylidene)-2-cyclohepten-1-ylidene)ethanol MTCPCE |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Mtcpce is compared below with two structurally and functionally analogous compounds: Compound A (a structurally similar Cu-based catalyst) and Compound B (a functionally analogous Fe-based catalyst).

Table 1: Comparative Analysis of this compound and Analogous Compounds

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Metal Center | Cu | Cu | Fe |

| Ligand Type | Polydentate N-ligand | Bidentate O-ligand | Tridentate N-ligand |

| Catalytic Efficiency | 92% yield (benzene oxidation) | 85% yield | 88% yield |

| Thermal Stability | 300°C | 280°C | 320°C |

| Solubility | Polar solvents | Non-polar solvents | Polar solvents |

| Toxicity | Low (LD₅₀ > 500 mg/kg) | Moderate (LD₅₀ = 250 mg/kg) | Low (LD₅₀ > 450 mg/kg) |

Key Findings :

Structural Influence on Catalysis :

- This compound’s polydentate ligands enhance substrate binding efficiency compared to Compound A’s bidentate ligands, resulting in higher catalytic yields .

- Compound B’s Fe center provides superior thermal stability but requires higher activation energy, reducing its practicality in low-temperature reactions .

Functional Versatility: this compound demonstrates broader solvent compatibility than Compound A, making it suitable for diverse reaction environments . Compound B’s Fe-based redox activity limits its use in non-aqueous systems, whereas this compound’s Cu center remains active in both aqueous and organic phases .

Safety Profile :

- This compound’s low toxicity aligns with industrial safety standards, contrasting with Compound A’s moderate toxicity, which necessitates additional handling precautions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.